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molecular formula C13H8BrN B3042339 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile CAS No. 57774-35-3

4'-bromo-[1,1'-Biphenyl]-4-carbonitrile

Cat. No. B3042339
M. Wt: 258.11 g/mol
InChI Key: BHVHKOVPWZKVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09203043B2

Procedure details

4-bromo-4′-cyanobiphenyl was synthesized by the same method as in syntheses of 2,4-dichloro-6-phenylpyrimidine in the above (3-1-1), except that 4-bromoiodobenzene was used in place of 2,4,6-trichloropyrimidine and that 4-cyanophenylboronic acid was used in place of phenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)#[N:10]>ClC1N=C(Cl)C=C(C2C=CC=CC=2)N=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:14]2[CH:15]=[CH:16][C:11]([C:9]#[N:10])=[CH:12][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=NC(=CC(=N1)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=NC(=CC(=N1)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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